2-phenoxyethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-phenoxyethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines phenoxyethyl, methylphenyl, and hexahydroquinolinecarboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxyethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the phenoxyethyl and methylphenyl groups. Common reagents used in these reactions include phenol derivatives, methylating agents, and carboxylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale of production and the specific requirements of the compound. Industrial production methods focus on optimizing reaction conditions to maximize yield and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring.
Chemical Reactions Analysis
Types of Reactions
2-phenoxyethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions. Substitution reactions may require the presence of a catalyst or a specific solvent to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
2-phenoxyethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-phenoxyethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Shares a similar phenolic structure but lacks the quinoline and carboxylate groups.
4-Ethyl-2-methoxyphenol: Another phenolic compound with different substituents, used in flavor and fragrance industries.
2-Hydroxy-5-methylanisole: Similar in structure but with different functional groups, used in various chemical applications.
Uniqueness
2-phenoxyethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of phenoxyethyl, methylphenyl, and hexahydroquinolinecarboxylate moieties. This unique structure imparts specific chemical and biological properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C26H27NO4 |
---|---|
Molecular Weight |
417.5g/mol |
IUPAC Name |
2-phenoxyethyl 2-methyl-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H27NO4/c1-17-11-13-19(14-12-17)24-23(18(2)27-21-9-6-10-22(28)25(21)24)26(29)31-16-15-30-20-7-4-3-5-8-20/h3-5,7-8,11-14,24,27H,6,9-10,15-16H2,1-2H3 |
InChI Key |
KYTQSHNRXAFBIU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCCOC4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCCOC4=CC=CC=C4)C |
Origin of Product |
United States |
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